Amlodipine hydrochloride, (R)-
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Overview
Description
Amlodipine hydrochloride, (R)-, is a medication used to lower blood pressure and prevent chest pain. It belongs to a group of medications known as dihydropyridine-type calcium channel blockers. By widening of blood vessels it lowers blood pressure. In angina, amlodipine increases blood flow to the heart muscle to relieve pain due to angina.
Scientific Research Applications
1. Drug Delivery System Development
Amlodipine hydrochloride has been used in the development of drug delivery systems. A study by Arunkumar et al. (2019) focused on creating bilayer tablets using Amlodipine besylate, a salt form of Amlodipine, as a model drug. This research aimed at developing a formulation platform to minimize the time and effort in drug system development.
2. Chiral Separation and Analysis
The chiral properties of Amlodipine hydrochloride have been a subject of research, especially regarding the separation and analysis of its enantiomers. Hancu et al. (2015) conducted a study using capillary electrophoresis for the enantiomeric separation of Amlodipine, highlighting its application in pharmaceutical analysis (Hancu et al., 2015).
3. Quantum Chemistry in Chiral Separation
Ding et al. (2018) explored the use of quantum chemistry calculations in the design of chiral ionic liquids for the separation of racemic Amlodipine. This study indicates a significant step towards efficient and precise separation methods for chiral drugs like Amlodipine (Ding et al., 2018).
4. Nitric Oxide Release Mechanisms
Research by Zhang et al. (2002) revealed that the R+ enantiomer of Amlodipine is responsible for the release of nitric oxide, a significant finding for understanding the drug's mechanism in treating cardiovascular diseases (Zhang et al., 2002).
5. Stereoselective Pharmacokinetics
The pharmacokinetics of Amlodipine's enantiomers have been studied to understand their differential effects. A study by Ohmori et al. (2003) investigated the stereoselective pharmacokinetics of Amlodipine in elderly hypertensive patients, providing insights into age-related variations in drug metabolism (Ohmori et al., 2003).
6. Stability Indicating Methods
Naidu et al. (2005) developed a stability-indicating HPLC method for the simultaneous determination of Amlodipine and other drugs, highlighting its importance in ensuring drug quality and efficacy (Naidu et al., 2005).
7. Influence on Cytochrome P450
A study by Krasulová et al. (2017) investigated the impact of Amlodipine enantiomers on human microsomal cytochromes P450, providing valuable insights into potential drug-drug interactions and the differential inhibitory potency of the enantiomers (Krasulová et al., 2017).
8. Transdermal Drug Delivery
Research by Kaur et al. (2014) explored the use of microneedles for enhancing the percutaneous penetration of Amlodipine, opening new avenues for transdermal drug delivery systems (Kaur et al., 2014).
9. Electrosensor for Chiral Separation
Lisha et al. (2017) developed a magnetic biosensor for the effective separation and quantification of Amlodipine enantiomers, demonstrating a novel approach in clinical pharmacy and pharmacokinetics studies (Lisha et al., 2017).
properties
CAS RN |
1027337-86-5 |
---|---|
Product Name |
Amlodipine hydrochloride, (R)- |
Molecular Formula |
C20H26Cl2N2O5 |
Molecular Weight |
445.34 |
IUPAC Name |
3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
InChI |
1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m1./s1 |
InChI Key |
BSBOZVBRVBLCLO-UNTBIKODSA-N |
SMILES |
Cl.CCOC(=O)C1=C(COCCN)NC(=C([C@H]1c2ccccc2Cl)C(=O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amlodipine hydrochloride, (R)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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